molecular formula C10H18O2 B13841958 Ethyl 2-Ethylhex-5-enoate

Ethyl 2-Ethylhex-5-enoate

Cat. No.: B13841958
M. Wt: 170.25 g/mol
InChI Key: MPLGLAQEUDOVNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-Ethylhex-5-enoate is an organic compound with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol . It is a biochemical used primarily in proteomics research . This compound is an ester, characterized by the presence of an ethyl group attached to the oxygen atom of the ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-Ethylhex-5-enoate can be synthesized through the esterification of 2-ethylhex-5-enoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction is as follows:

2-Ethylhex-5-enoic acid+EthanolAcid CatalystEthyl 2-Ethylhex-5-enoate+Water\text{2-Ethylhex-5-enoic acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 2-Ethylhex-5-enoic acid+EthanolAcid Catalyst​Ethyl 2-Ethylhex-5-enoate+Water

Industrial Production Methods

Industrial production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield by maintaining optimal reaction conditions throughout the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-Ethylhex-5-enoate, like other esters, undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 2-ethylhex-5-enoic acid and ethanol.

    Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: This reaction involves the exchange of the ethyl group with another alcohol in the presence of a catalyst.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

    Hydrolysis: 2-Ethylhex-5-enoic acid and ethanol.

    Reduction: 2-Ethylhex-5-enol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Ethyl 2-Ethylhex-5-enoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-Ethylhex-5-enoate involves its interaction with specific enzymes and receptors in biological systems. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 2-Ethylhex-5-enoate can be compared with other esters such as:

    Ethyl acetate: A common ester with a similar structure but different applications, primarily used as a solvent.

    Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.

    Ethyl butanoate: Similar in structure but used in different industrial applications.

This compound is unique due to its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .

Properties

IUPAC Name

ethyl 2-ethylhex-5-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-4-7-8-9(5-2)10(11)12-6-3/h4,9H,1,5-8H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLGLAQEUDOVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC=C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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